Methyl 23-oxotetracosanoate
Description
Methyl 23-oxotetracosanoate is a methyl ester derivative of a 24-carbon fatty acid (tetracosanoic acid) featuring a ketone functional group at the 23rd carbon position. Its molecular formula is C₂₅H₄₈O₃, with a molecular weight of 396.64 g/mol. Structurally, it combines a long hydrocarbon chain with an ester group (COOCH₃) and a ketone (C=O), distinguishing it from simpler saturated methyl esters. This compound’s unique functionalization may influence its physicochemical properties, such as polarity, solubility, and reactivity, compared to non-oxidized analogs.
Properties
CAS No. |
56196-16-8 |
|---|---|
Molecular Formula |
C25H48O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
methyl 23-oxotetracosanoate |
InChI |
InChI=1S/C25H48O3/c1-24(26)22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25(27)28-2/h3-23H2,1-2H3 |
InChI Key |
HQVMGAUUVBVVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 23-oxotetracosanoate can be synthesized through the esterification of 23-oxotetracosanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted derivatization is another method that has been shown to significantly reduce reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 23-oxotetracosanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the keto group to a hydroxyl group.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols.
Substitution: Products may include various alkyl esters or ethers.
Scientific Research Applications
Methyl 23-oxotetracosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: It is used in studies involving lipid metabolism and fatty acid biosynthesis.
Medicine: It is investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: It is used in the production of biodiesel and as a lubricant additive
Mechanism of Action
The mechanism by which methyl 23-oxotetracosanoate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. It can also be metabolized to produce bioactive molecules that participate in signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are structurally related to methyl 23-oxotetracosanoate:
Methyl Tetracosanoate (C₂₅H₅₀O₂, MW 382.66 g/mol): A saturated methyl ester without oxygenated functional groups .
Methyl Octacosanoate (C₂₉H₅₈O₂, MW 438.76 g/mol): A longer-chain methyl ester (28 carbons) .
This compound (C₂₅H₄₈O₃, MW 396.64 g/mol): Features a ketone group at C24.
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| Methyl Tetracosanoate | C₂₅H₅₀O₂ | 382.66 | Ester (COOCH₃) |
| Methyl Octacosanoate | C₂₉H₅₈O₂ | 438.76 | Ester (COOCH₃) |
| This compound | C₂₅H₄₈O₃ | 396.64 | Ester (COOCH₃), Ketone (C=O) |
Physicochemical Properties
- Polarity and Solubility: The ketone group in this compound increases polarity compared to non-oxidized esters, likely enhancing solubility in polar solvents (e.g., acetone, ethanol) but reducing compatibility with nonpolar matrices.
- Melting Point: Longer-chain esters (e.g., methyl octacosanoate) typically exhibit higher melting points due to stronger van der Waals interactions.
Q & A
Q. What are the established synthetic pathways for Methyl 23-oxotetracosanoate, and how can reaction parameters be optimized for reproducibility?
- Methodological Answer : this compound is typically synthesized via esterification of 23-oxotetracosanoic acid with methanol under acid catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid-to-methanol), and reaction time (12–24 hours). Optimization involves factorial design experiments to assess the impact of catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) on yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity fractions .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Structural confirmation requires a combination of NMR (¹H, ¹³C) and mass spectrometry (MS). Key spectral markers include:
- ¹H NMR : A singlet at δ 3.65 ppm (methoxy group) and a ketone proton at δ 2.40 ppm.
- ¹³C NMR : A carbonyl signal at ~208 ppm (C-23 oxo group) and ester carbonyl at ~172 ppm.
- MS : Molecular ion peak at m/z 396.3 ([M+H]⁺) and fragmentation patterns confirming the 23-oxo moiety. Cross-referencing with databases like SciFinder or Reaxys ensures accuracy .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). To address this:
Perform meta-analysis of published data using PRISMA guidelines to identify outliers .
Replicate key studies under standardized conditions (e.g., fixed DMSO concentration ≤0.1%, validated cell lines).
Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables like impurity profiles or storage stability .
Q. How can researchers design ecotoxicological studies to assess this compound’s environmental persistence?
- Methodological Answer : Use OECD Test Guideline 307 for soil degradation studies:
- Experimental Setup : Spiked soil samples (1–10 mg/kg) incubated under controlled aerobic conditions (20°C, 60% water-holding capacity).
- Analysis : LC-MS/MS quantification at intervals (0, 7, 30, 60 days) to calculate DT₅₀ (half-life).
- Data Interpretation : Compare results with QSAR models (e.g., EPI Suite) to predict bioaccumulation potential. Address discrepancies by analyzing microbial community shifts via 16S rRNA sequencing .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?
- Methodological Answer :
- Non-linear regression (e.g., Hill equation) to estimate IC₅₀/EC₅₀ values.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Sensitivity analysis to quantify uncertainty in model parameters (e.g., bootstrapping). Report 95% confidence intervals and p-values adjusted for multiple comparisons .
Q. How should researchers address missing or inconsistent spectral data in publications on this compound derivatives?
- Methodological Answer :
Cross-validate using alternative techniques (e.g., IR spectroscopy for ketone confirmation if NMR data are ambiguous).
Consult gray literature (e.g., thesis repositories, conference abstracts) for supplementary data.
Apply FAIR data principles: Deposit raw spectra in public repositories (e.g., Zenodo) with detailed metadata .
Experimental Design & Validation
Q. What controls are essential in enzymatic inhibition studies involving this compound?
- Methodological Answer :
- Negative controls : Substrate + enzyme without inhibitor.
- Positive controls : Known inhibitors (e.g., staurosporine for kinases).
- Solvent controls : Match solvent concentrations (e.g., DMSO) to exclude vehicle effects.
- Blank reactions : Exclude enzyme to detect non-enzymatic degradation. Validate via kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
Q. How can computational modeling complement experimental studies of this compound’s membrane interaction mechanisms?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use CHARMM36 force field to model lipid bilayer interactions. Analyze parameters like lateral diffusion coefficients and membrane curvature.
- Docking Studies : AutoDock Vina to predict binding affinities with phospholipid heads.
- Validation : Correlate simulation data with experimental results (e.g., Langmuir trough measurements for surface pressure-area isotherms) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
